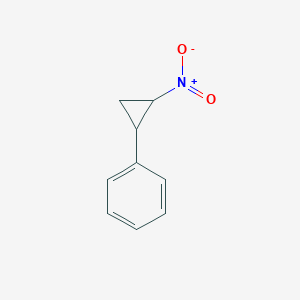

1-Nitro-2-phenylcyclopropane

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2-nitrocyclopropyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNLPUUQLOMTGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1[N+](=O)[O-])C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity of 1 Nitro 2 Phenylcyclopropane and Its Derivatives

Ring-Opening Reactions

The reactivity of 1-nitro-2-phenylcyclopropane is dominated by ring-opening reactions, which can be initiated by either nucleophiles or electrophiles. These reactions relieve the ring strain and lead to the formation of functionalized acyclic compounds. rsc.orgresearchgate.net

The polarized nature of the cyclopropane (B1198618) ring in donor-acceptor cyclopropanes makes them susceptible to attack by nucleophiles. researchgate.net This process is a cornerstone of their synthetic utility, providing access to a variety of 1,3-difunctionalized molecules. thieme-connect.com

1-Nitro-2-phenylcyclopropane and its derivatives readily react with a range of nucleophiles, including amines (N-nucleophiles), alkoxides (O-nucleophiles), and carbanions (C-nucleophiles). researchgate.netrsc.org

N-Nucleophiles: Amines, such as aniline (B41778) and secondary cyclic amines, can open the cyclopropane ring. For instance, the ring of methyl 1-nitro-2-phenylcyclopropane-1-carboxylate can be opened by aniline. thieme-connect.com The use of a nickel(II) perchlorate (B79767) hexahydrate catalyst can significantly accelerate this reaction, allowing it to proceed at room temperature instead of requiring heat. thieme-connect.comthieme-connect.com These reactions typically yield α-nitro-γ-aminobutanoates. thieme-connect.com

O-Nucleophiles: Oxygen-based nucleophiles, like methoxide (B1231860) ions, have also been used in ring-opening reactions of related spirocyclic derivatives of 1-nitro-2-phenylcyclopropane. researchgate.net

C-Nucleophiles: Carbon nucleophiles, such as nitromethanate, cyanide anions, malonates, 1,3-diketones, and acetoacetates, effectively open the cyclopropane ring. researchgate.netrsc.org A notable approach involves the fluoride-induced desilylation of 2-(p-siloxyaryl)cyclopropane-1,1-dicarboxylates, which enhances the donor ability of the aryl group and facilitates the ring-opening by various C-nucleophiles under basic, metal-free conditions. rsc.org

Table 1: Examples of Nucleophile-Induced Ring-Opening Reactions

| Nucleophile | Substrate | Product Type | Catalyst/Conditions | Ref. |

|---|---|---|---|---|

| Aniline | Methyl 1-nitro-2-phenylcyclopropane-1-carboxylate | α-Nitro-γ-aminobutanoate | Ni(ClO₄)₂·6H₂O, rt | thieme-connect.comthieme-connect.com |

| Secondary cyclic amines | 2-Aryl-1-nitrocyclopropane-1-carboxylates | α-Nitro-γ-aminobutanoates | Ni(ClO₄)₂·6H₂O, rt | thieme-connect.com |

| Methoxide | 3′-Keto-1-nitro-2-phenylspiro[cyclopropane-3,2′-quinuclidine] | Ring-opened product | - | researchgate.net |

| Nitromethanate, Cyanide | 3′-Keto-1-nitro-2-phenylspiro[cyclopropane-3,2′-quinuclidine] | Ring-opened product | - | researchgate.net |

| Nitro compounds, Malonates, 1,3-Diketones | 2-(p-Siloxyaryl)cyclopropane 1,1-dicarboxylates | Nitroalkyl-substituted malonates | TBAF, N-methylmorpholine | rsc.org |

The nucleophile-induced ring opening of donor-acceptor cyclopropanes like 1-nitro-2-phenylcyclopropane generally proceeds through a zwitterionic intermediate. rsc.orgnih.gov The nucleophile attacks one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond and the formation of a dipolar species. nih.gov

In the case of 1-nitro-2-phenylcyclopropane, the electron-withdrawing nitro group and the electron-donating phenyl group polarize the C1-C2 bond. researchgate.net Nucleophilic attack typically occurs at the carbon bearing the donor group (C2), which is followed by the cleavage of the C1-C2 bond. This forms a carbanion at C1, stabilized by the electron-withdrawing nitro group, and a cation at C2, which is stabilized by the phenyl group. This process often occurs with an inversion of configuration at the center of attack, characteristic of an SN2-like mechanism. thieme-connect.comthieme-connect.com The resulting intermediate can then be protonated or undergo further reactions to yield the final product. nih.gov

For certain substrates, such as 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates, activation under basic conditions generates an electron-rich phenolate. This enhanced donor character facilitates ring-opening to form a p-quinone methide intermediate, which then reacts with the nucleophile. rsc.org

The regioselectivity of the ring cleavage in donor-acceptor cyclopropanes is highly dependent on the substituents present.

C-1/C-2 Cleavage: In 1-nitro-2-phenylcyclopropane, the "push-pull" effect of the donor (phenyl) and acceptor (nitro) groups significantly weakens the adjacent C1-C2 bond. rsc.orgwiley.com Consequently, nucleophilic attack predominantly leads to the cleavage of this bond. researchgate.netnih.gov The nucleophile adds to the C2 position (bearing the phenyl group), and the resulting negative charge is stabilized on C1 by the nitro group. researchgate.netthieme-connect.com This regioselectivity has been confirmed in reactions with various nucleophiles, including amines and thiophenolates. researchgate.netthieme-connect.com

C-2/C-3 Cleavage: Cleavage of the distal C2-C3 bond is less common in nucleophilic ring-opening reactions of typical donor-acceptor cyclopropanes. However, in some cases involving alkyl-substituted cyclopropanes, amines have been observed to attack both C2 and C3, leading to a mixture of products. thieme-connect.com The introduction of a second alkyl substituent at C2 can direct the amine to attack this site exclusively, though the reaction rate may decrease significantly. thieme-connect.com

While nucleophilic ring opening is more common for donor-acceptor cyclopropanes, electrophilic activation can also induce cleavage, often with different regiochemical outcomes. nih.gov

While typical donor-acceptor cyclopropanes with π-acceptor groups favor cleavage of the vicinal (C1-C2) bond, those with strong σ-acceptor groups can undergo cleavage of the distal (C2-C3) bond. nih.gov Theoretical studies suggest that σ-acceptor groups interact with the cyclopropane's 1e” orbital, which leads to the weakening and lengthening of the distal bond. nih.gov

An example of this is seen in the electrophilic ring opening of trans-2-phenylcyclopropylamine hydrochloride. The ammonium (B1175870) group acts as a σ-withdrawing group, weakening the distal C2-C3 bond. nih.gov Protolytic cleavage of this bond is kinetically favored over cleavage of the vicinal C1-C2 bond, a preference rationalized by the lower energy barrier for the transition state leading to the dicationic intermediate formed via distal cleavage. nih.gov This unusual regioselectivity highlights how the electronic nature of the substituents can fundamentally alter the reactivity pattern of the cyclopropane ring. nih.gov

Electrophilic Ring Opening

Lewis Acid Promoted Ring Opening

Lewis acids play a crucial role in activating donor-acceptor cyclopropanes, like 1-nitro-2-phenylcyclopropane, towards nucleophilic attack, leading to ring opening. acs.org This activation enhances the electrophilicity of the cyclopropane ring, often resulting in the formation of a zwitterionic intermediate that can be trapped by various nucleophiles. nih.gov

Quantum-chemical calculations have provided a deeper understanding of this process, particularly in the urea-catalyzed nucleophilic ring-opening of nitrocyclopropanes. researchgate.net These studies indicate that the catalyst activates the nitrocyclopropane (B1651597) through a double hydrogen bond interaction between the urea's N-H groups and the nitro group's oxygen atoms. researchgate.net The presence of an internal Lewis acid within the catalyst structure can further accelerate the reaction. researchgate.net

The choice of Lewis acid can significantly influence the reaction outcome. While strong Lewis acids like Sc(OTf)₃, Yb(OTf)₃, BF₃·OEt₂, and TiCl₄ can lead to decomposition of the starting materials, others like FeCl₃ and ZnBr₂ have shown promise in promoting desired transformations. acs.org For instance, magnesium iodide has been identified as an effective Lewis acid for 1,3-halochalcogenation reactions of cyclopropane dicarboxylates. acs.org

The regioselectivity of the ring-opening is often dictated by the substituents on the cyclopropane ring. In many cases, cleavage of the vicinal C1-C2 bond occurs to form a stabilized zwitterionic species. nih.gov However, under certain conditions, such as in superacid, cleavage of the distal C2-C3 bond can be observed, leading to different reaction pathways. nih.gov

The synthetic utility of Lewis acid-promoted ring-opening is highlighted by its application in the synthesis of complex molecules. For example, a boronate urea (B33335) Lewis acid was used to promote the ring opening of a nitrocyclopropane, and the resulting zwitterionic species was reacted with an aniline derivative to yield an intermediate for a CB-1 receptor inverse agonist. nih.gov Similarly, Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles proceeds at room temperature with complete preservation of enantiomeric purity, providing a route to compounds like the dual serotonin/norepinephrine reuptake inhibitor (3R)-3-(1H-indol-1-yl)-N-methyl-3-phenylpropan-1-amine. nih.gov

Table 1: Lewis Acids in Ring-Opening Reactions of Donor-Acceptor Cyclopropanes

| Lewis Acid | Outcome | Reference |

|---|---|---|

| Sc(OTf)₃, Yb(OTf)₃, BF₃·OEt₂, TiCl₄ | Decomposition of starting materials | acs.org |

| FeCl₃, ZnBr₂ | Formation of desired product | acs.org |

| MgI₂ | Effective for 1,3-halochalcogenation | acs.org |

| Boronate Urea | Promotes ring opening for synthesis of CB-1 receptor inverse agonist intermediate | nih.gov |

| Ni(ClO₄)₂·6H₂O | Catalyzes ring opening of 1-nitro-2-phenylcyclopropane-1-carboxylate with amines at room temperature | thieme-connect.com |

Selective Ring-Opening Based on Functional Group Regiochemistry

The regiochemistry of functional groups on the cyclopropane ring plays a critical role in determining the pathway of ring-opening reactions. rsc.orgnih.gov The positioning of electron-donating and electron-withdrawing groups influences which carbon-carbon bond of the cyclopropane is cleaved. rsc.org

In donor-acceptor cyclopropanes, the vicinal arrangement of a donor (like a phenyl group) and an acceptor (like a nitro group) induces polarization and facilitates cleavage of the bond between them (C1-C2). rsc.orgnih.gov This often leads to the formation of a 1,3-zwitterion, which can then react with various reagents.

However, the regioselectivity can be altered by the nature of the substituents and the reaction conditions. For instance, in superacidic media, protonation can lead to the formation of dicationic species. nih.gov The relative stability of the possible dications (1,3- vs. 1,4-dication) and the corresponding transition states for their formation can dictate the regioselectivity of the ring cleavage. nih.gov In some cases, this leads to the cleavage of the distal C2-C3 bond, a less common outcome. nih.gov

The type of activating group also directs the regioselectivity. For example, amide derivatives of 2-phenylcyclopropane carboxylic acid can exhibit different ring-opening mechanisms depending on the amide's connectivity. nih.gov One isomer may favor cleavage of the vicinal C1-C2 bond, while another promotes cleavage of the distal C2-C3 bond. nih.gov

Furthermore, the choice of nucleophile can influence the site of attack. In the ring opening of certain donor-acceptor cyclopropanes with amines, if both C2 and C3 are potential sites for attack, a mixture of products can be obtained. thieme-connect.com

Annulative Ring-Opening Reactions

Annulative ring-opening reactions of 1-nitro-2-phenylcyclopropane and its derivatives are powerful methods for the construction of cyclic and heterocyclic systems. researchgate.netacs.org These reactions typically involve the formal cycloaddition of the donor-acceptor cyclopropane with a suitable reaction partner. researchgate.net

Lewis acids such as GaCl₃, Yb(OTf)₃, and Cu(OTf)₂ are often employed to catalyze these [3+n]-cycloaddition reactions. researchgate.net A notable example is the reaction of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates with BF₃·OEt₂, which undergoes ring-opening, rearrangement, and a Nef reaction to produce aroylmethylidene malonates. researchgate.net These products serve as precursors for various heterocycles, including imidazoles, quinoxalines, and benzo acs.orgnih.govthiazines. researchgate.net

The reaction of nitrocyclopropanes with Huisgen zwitterions, generated in situ from triphenylphosphine (B44618) and dialkyl azodicarboxylates, provides a facile route to 3-alkoxy pyrazolines. acs.org This annulation reaction showcases the divergent reactivity of nitrocyclopropanes. acs.org The resulting 3-alkoxy pyrazolines can be further transformed into 3-alkoxy 1H-pyrazoles. acs.org

Furthermore, the reaction of donor-acceptor cyclopropanes with thioureas, catalyzed by Lewis acids, leads to a cascade reaction involving SN1-type ring-opening, addition, and cyclization to form bicyclic furo-, pyrano-, and pyrrololactams. uni-regensburg.de This represents a formal [4+1]-cycloaddition. uni-regensburg.de

Transformations of the Nitro Group

The nitro group in 1-nitro-2-phenylcyclopropane is a versatile functional handle that can be transformed into a variety of other groups, significantly expanding the synthetic utility of these compounds. nih.gov

Reduction to Aminocyclopropanes and Cyclopropane α-Amino Acids

The reduction of the nitro group is a key transformation that provides access to valuable aminocyclopropanes and cyclopropane α-amino acids. arkat-usa.orgnih.gov These compounds are of significant interest due to their presence in natural products and their potential as enzyme inhibitors and components of peptidomimetics. arkat-usa.org

Catalytic hydrogenation is a common method for this reduction. For example, using palladium on carbon (Pd/C) with triethylsilane in methanol (B129727) can quantitatively reduce the nitro group to an amine. Another approach involves the use of a Zn-AcOH reductive system for the regioselective ring-opening and reduction of donor-acceptor cyclopropanes. acs.org

The resulting aminocyclopropanes can be further modified. For instance, they can undergo hydrolysis or amide coupling reactions to generate a diverse range of derivatives. The synthesis of cyclopropane α-amino acids from 1-nitrocyclopropyl esters can be achieved in a few steps, making these nitro compounds valuable building blocks. nih.gov

Table 2: Synthesis of Aminocyclopropanes and Cyclopropane α-Amino Acids

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitro-substituted intermediates | Pd/C, triethylsilane, methanol | Amines | |

| 1-Nitrocyclopropyl esters | Two-step process | Cyclopropane amino esters | nih.gov |

| 1-Nitrocyclopropyl esters | Three-step process | Aminocyclopropanes | nih.gov |

| Donor-acceptor cyclopropanes | Zn-AcOH | γ-substituted propyl-1,1-diesters and other derivatives | acs.org |

Nucleophilic Substitution of the Nitro Group

While direct nucleophilic substitution of the nitro group on a cyclopropane ring is not as common as on aromatic systems, the principles of nucleophilic aromatic substitution (SNAr) provide some context. In SNAr reactions, the presence of strong electron-withdrawing groups, such as a nitro group, activates the aromatic ring towards nucleophilic attack. wikipedia.orgucalgary.camasterorganicchemistry.com The reaction proceeds through a stabilized carbanionic intermediate (a Meisenheimer complex). wikipedia.org

In the context of 1-nitro-2-phenylcyclopropane, the nitro group's strong electron-withdrawing nature is crucial for the reactivity of the cyclopropane ring, but it is not typically the leaving group in a substitution reaction. doubtnut.com Instead, it activates the ring for opening. However, the concept of vicarious nucleophilic substitution (VNS), where a carbanion bearing a leaving group attacks an electrophilic arene, allows for the formal replacement of a hydrogen atom. organic-chemistry.org This type of reaction has been extensively studied in nitroaromatic and heteroaromatic compounds. organic-chemistry.org

Conversion to other Functional Azo Groups or Heterocyclic Scaffolds

The versatile nature of the nitro group allows for its conversion into other functionalities, including azo groups and various heterocyclic structures. nih.gov This expands the synthetic potential of 1-nitro-2-phenylcyclopropane beyond simple reduction or ring-opening.

One notable transformation is the conversion of nitrocyclopropanes into pyrazoles. The reaction of trans-2-substituted-3-nitrocyclopropane-1,1-carboxylates with Huisgen zwitterions leads to the formation of 3-alkoxy pyrazolines, which can then be converted to 3-alkoxy 1H-pyrazoles. acs.org

Furthermore, the reaction of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates with BF₃·OEt₂ initiates a cascade that results in aroylmethylidene malonates. researchgate.net These intermediates are valuable precursors for a variety of heterocycles, including imidazoles and quinoxalines. researchgate.net

The Curtius rearrangement of carboxylic acid intermediates, which can be derived from nitrocyclopropanes, offers another pathway to amines or sulphonamides, further diversifying the accessible molecular scaffolds.

Electrochemical Behavior and Reduction Mechanisms

The electrochemical behavior of nitrocyclopropanes, including derivatives of 1-nitro-2-phenylcyclopropane, has been investigated through methods such as cyclic voltammetry, microcoulometry, and preparative electrolysis. These studies reveal complex reduction pathways that are highly dependent on the substitution pattern of the cyclopropane ring. researchgate.netresearchgate.net

The electroreduction of nitrocyclopropanes can proceed through different mechanistic pathways, primarily involving the cleavage of either the carbon-nitrogen (C-N) bond or a carbon-carbon (C-C) bond within the three-membered ring. researchgate.netresearchgate.net The specific pathway is influenced by the nature of the substituents on the cyclopropane ring. For instance, in some substituted nitrocyclopropanes, the reduction involves the nitroalkyl part of the molecule, while in others, like nitrophenylcyclopropanes, the electron is added to the nitrophenyl group. researchgate.net The process can consume one or two electrons depending on the subsequent cleavage mechanism. researchgate.netresearchgate.net

Three primary mechanisms for the cleavage of a nitrocyclopropane radical anion have been identified:

Mechanism A: Homolytic cleavage resulting in a cyclopropyl (B3062369) radical and a nitrite (B80452) anion.

Mechanism B: Homolytic cleavage leading to a distonic radical anion.

Mechanism C: Heterolytic cleavage also forming a distonic radical anion. researchgate.net

The formation of radical anions via single-electron transfer (SET) is a fundamental process in organic electrochemistry and can be initiated by either metallic or neutral organic reducing agents. nih.govresearchgate.netrsc.org

Following the formation of the radical anion, one possible fragmentation route is the homolytic cleavage of the C-N bond. researchgate.netresearchgate.net This cleavage results in the formation of a cyclopropyl radical and a nitrite ion (NO₂⁻). researchgate.netresearchgate.net This pathway is an example of a dissociative electron transfer and is considered a homolytic cleavage reaction. researchgate.net For this mechanism to be favored, the driving force for the cleavage must be sufficiently large. researchgate.net This pathway has been observed specifically in the electroreduction of certain nitrocyclopropane derivatives where the one-electron reduction leads directly to the scission of the C-N bond. researchgate.netresearchgate.net

An alternative pathway for the radical anion is the cleavage of a C-C bond within the strained cyclopropane ring. researchgate.netbeilstein-journals.orgnih.gov This ring-opening can occur either homolytically or heterolytically. researchgate.netresearchgate.net The process leads to the formation of a "distonic" radical anion, where the radical and the anionic centers are separated. researchgate.netresearchgate.net This distonic radical anion is then further reduced, consuming a second electron to form a distonic dianion. researchgate.netresearchgate.net In the presence of a proton source, such as during aqueous work-up, this dianion is protonated. researchgate.netresearchgate.net The high ring strain of the cyclopropane ring facilitates this C-C bond cleavage. beilstein-journals.org The regioselectivity of the ring opening, determining which C-C bond breaks, is influenced by the substituents on the ring which can stabilize the resulting charged or radical centers. nih.gov

| Reduction Pathway | Initial Step | Key Intermediate | Products | Electron Consumption |

| C-N Bond Cleavage | One-electron transfer | Radical Anion | Cyclopropyl radical, Nitrite ion | 1 e⁻ |

| C-C Bond Cleavage | One-electron transfer | Radical Anion → Distonic Radical Anion | Protonated ring-opened product | 2 e⁻ |

Reactions at Other Functional Sites

The acylation of cyclopropanes, often carried out using an acyl chloride and a Lewis acid like aluminum chloride, can lead to various products depending on the substitution pattern of the cyclopropane. acs.orgresearchgate.net For phenylcyclopropane, the reaction with acetyl chloride predominantly results in the acylation of the aromatic ring rather than the cyclopropane ring itself. acs.orgresearchgate.net The main product isolated in good yield is p-cyclopropylacetophenone. acs.orgresearchgate.net This outcome indicates that the phenyl ring is more susceptible to electrophilic aromatic substitution under these conditions than the cyclopropane ring is to ring-opening acylation. researchgate.net

In contrast, the acylation of other substituted cyclopropanes, such as 1,1-dimethylcyclopropane, leads to ring-opened β-chloroketones. acs.orgresearchgate.net The reaction of cyclopropane itself with chloroacetyl chloride can yield both the "normal" addition product (a γ-chloroketone) and an "abnormal" rearranged product (a β-chloroketone). acs.org These varied outcomes highlight the complex interplay between the substrate structure and the reaction conditions in determining the product of acylation. researchgate.net More recent methods have also explored the acylation of aryl cyclopropanes using cooperative photoredox and N-heterocyclic carbene (NHC) catalysis, which proceeds through a deconstruction-reconstruction strategy to introduce acyl groups at the α-position relative to the aryl group. rsc.org

| Cyclopropane Substrate | Acylating Agent | Major Product(s) | Reaction Type |

| Phenylcyclopropane | Acetyl chloride | p-Cyclopropylacetophenone | Electrophilic Aromatic Substitution |

| 1,1-Dimethylcyclopropane | Acetyl chloride | 4-Chloro-3,4-dimethyl-2-pentanone | Ring-Opening Acylation |

| Chlorocyclopropane | Acetyl chloride | 4-Chloro-3-methyl-3-buten-2-one (after dehydrohalogenation) | Ring-Opening Acylation |

| Cyclopropane | Chloroacetyl chloride | 1,5-Dichloro-2-pentanone and 1-Chloro-3-methyl-3-buten-2-one | Ring-Opening Acylation |

Esterification Reactions

Esterification in the context of 1-nitro-2-phenylcyclopropane derivatives primarily involves the conversion of a corresponding carboxylic acid to an ester. These reactions are crucial for synthesizing various derivatives for further study or as target molecules. The process generally follows standard acid-catalyzed esterification mechanisms.

One common method involves the reaction of a 1-nitro-2-phenylcyclopropanecarboxylic acid with an alcohol in the presence of an acid catalyst. For instance, derivatives of 2-phenylcyclopropane carboxylic acids can be synthesized through multi-step sequences that conclude with an esterification or begin with ester-containing precursors. A typical sequence might involve a Wittig-Horner reaction to create an unsaturated ester, followed by a Corey-Chaykovsky cyclopropanation to form the cyclopropane ring with the ester group intact. nih.gov Subsequent hydrolysis of the ester can yield the carboxylic acid, which can then be re-esterified with a different alcohol if needed. tandfonline.com

Catalytic methods can enhance the efficiency of these reactions. For example, the ring-opening of 1-nitro-2-phenylcyclopropane-1-carboxylate with amines has been shown to be catalyzed by nickel(II) perchlorate hexahydrate, allowing the reaction to proceed at room temperature instead of requiring high heat. thieme-connect.com While this is a ring-opening reaction, the starting material is an ester derivative, highlighting the importance of ester groups in modulating the reactivity of the cyclopropane ring. The synthesis of these starting esters is a key step. For example, ethyl and tert-butyl esters of various 2-substituted-3-nitrocyclopropane-1,1-carboxylates are common substrates in these studies. acs.org

The following table summarizes representative esterification-related reactions involving phenylcyclopropane derivatives.

| Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |

| (1R,2S)-1-(4-methylbenzyl)-2-phenylcyclopropane-1-carboxylic acid | Diphenylphosphoryl azide, triethylamine (B128534), t-BuOH, 90°C | (1R,2S)-1-Tert-butyl (1-(4-methylbenzyl)-2-phenylcyclopropyl)carbamate | Not specified | nih.gov |

| Triethyl phosphonoacetate & 4-(bromomethyl)pyridine | 1. NaH; 2. Benzaldehyde; 3. Corey-Chaykovsky cyclopropanation | Ethyl 2-phenyl-1-(pyridin-4-ylmethyl)cyclopropane-1-carboxylate | Not specified | tandfonline.com |

| Intermediate ester 6 (nitro-substituted) | H2, Pd/C, then LiOH hydrolysis | (1R,2S)-1-(4-aminobenzyl)-2-phenylcyclopropane-1-carboxylic acid (12) | Not specified | tandfonline.com |

| (1R,2S)-1-Ethyl 1-(4-methylbenzyl)-2-phenylcyclopropane-1-carboxylate (14) | LiOH, THF/MeOH/H2O, 100°C (microwave) | (1R,2S)-1-(4-methylbenzyl)-2-phenylcyclopropane-1-carboxylic acid (15) | Not specified | tandfonline.com |

Decarboxylation Reactions

Decarboxylation involves the removal of a carboxyl group (-COOH) from a molecule, typically with the release of carbon dioxide. For derivatives such as 1-nitro-2-phenylcyclopropanecarboxylic acid, this reaction can be a key step in synthesis or a competing side reaction. The electron-withdrawing nature of the nitro group can influence the ease of decarboxylation.

Research into the decarboxylation of cyclopropanecarboxylic acids has shown that the reaction is highly dependent on the substituents present on the ring. For instance, studies on the thermal protodecarboxylation of various cyclopropanecarboxylic acids revealed that electron-withdrawing substituents significantly facilitate the reaction. qmul.ac.uk In one study, 1-(4-nitrophenyl)cyclopropanecarboxylic acid underwent decarboxylation at the same temperature as its 2-nitro substituted counterpart, suggesting that the electronic effect of the nitro group is the primary driving factor, rather than its specific position or coordinating ability with a catalyst. qmul.ac.uk The addition of a second nitro group, as in 1-(2,4-dinitrophenyl)cyclopropanecarboxylic acid, further lowers the required temperature for decarboxylation, indicating an additive electronic effect. qmul.ac.uk

More recent methods have employed photocatalysis for decarboxylative reactions. A photocatalytic C1 homologation of carboxylic acids, which involves a decarboxylative radical addition as a key step, was successfully applied to 1-phenylcyclopropane carboxylic acid. rsc.org This demonstrates a modern approach to utilizing decarboxylation for further functionalization. In some cases, decarboxylation can be an unintended side process. For example, during certain cycloaddition reactions of donor-acceptor cyclopropanes, elimination of the malonyl fragment (a double decarboxylation from a malonic ester derivative) can occur at higher temperatures. rscf.ru

The table below details specific examples of decarboxylation reactions involving substituted cyclopropanecarboxylic acids.

| Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |

| 1-(4-Nitrophenyl)cyclopropanecarboxylic acid | Heat (135°C) | 1-Nitro-4-phenylcyclopropane | 85% | qmul.ac.uk |

| 1-(2,4-Dinitrophenyl)cyclopropanecarboxylic acid | Heat (120°C) | 1-(2,4-Dinitrophenyl)cyclopropane | 87% | qmul.ac.uk |

| 1-Phenylcyclopropane carboxylic acid | Acridine/decatungstate photocatalyst, N-tosylhydrazone of ethyl glyoxylate, then NEt3 | Ethyl 2-(1-phenylcyclopropyl)acetate | 44% | rsc.org |

Stereochemical Aspects of 1 Nitro 2 Phenylcyclopropane Synthesis and Reactivity

Enantioselective Synthesis of 1-Nitro-2-phenylcyclopropane Derivatives

The creation of specific enantiomers of 1-nitro-2-phenylcyclopropane derivatives is a significant focus in organic synthesis. Various strategies have been developed to achieve high enantioselectivity.

One notable approach involves the use of chiral catalysts in the cyclopropanation reaction. For instance, chiral secondary amine catalysts derived from amino acids have been designed for asymmetric reactions. kyoto-u.ac.jp These catalysts can effectively control the stereochemical outcome of the reaction, leading to the desired enantiomer in high purity. Another strategy employs chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical course of the reaction and are subsequently removed. rsc.org

Phase transfer catalysis (PTC) has also been utilized for the enantioselective synthesis of cyclopropane (B1198618) derivatives. mdpi.com In this method, a chiral phase transfer catalyst facilitates the reaction between reactants in different phases, inducing asymmetry in the product. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee). For example, the cyclopropanation of certain styrylisoxazoles, which can be considered precursors to nitrophenylcyclopropanes, has been achieved with moderate to good enantioselectivity using PTC. mdpi.com

Furthermore, enzymatic resolutions and the use of chiral NADH models have been explored for the synthesis of optically active phenylcyclopropane derivatives. sioc-journal.cn These methods take advantage of the inherent chirality of biological systems or their mimics to produce enantiomerically enriched products.

Diastereoselective Control in Cyclopropanation Reactions

Controlling the relative stereochemistry of the substituents on the cyclopropane ring, known as diastereoselectivity, is another crucial aspect of synthesizing 1-nitro-2-phenylcyclopropane. The formation of either cis or trans isomers is often governed by the reaction mechanism and the nature of the reactants and catalysts.

In many cyclopropanation reactions, the trans isomer is the thermodynamically more stable product and is often formed preferentially. However, the kinetic product can differ, and reaction conditions can be tuned to favor one diastereomer over the other. For example, in the cyclopropanation of α,β-unsaturated amides derived from camphorpyrazolidinone, the diastereoselectivity was found to be highly dependent on the solvent and temperature. chemrxiv.org Toluene at higher temperatures often favored one diastereomer, while acetonitrile (B52724) at room temperature favored the other. chemrxiv.org

The bulkiness of the substituents on both the alkene and the cyclopropanating agent can significantly influence the diastereoselectivity. researchgate.net Steric hindrance often directs the incoming group to the less hindered face of the alkene, leading to a specific diastereomer. For instance, in the Simmons-Smith reaction, the use of bulky zinc reagents can lead to high diastereoselectivity.

Metal-catalyzed cyclopropanations also exhibit high levels of diastereocontrol. For example, rhodium(III)-catalyzed [2+1] annulation of N-enoxyphthalimides and alkenes has been shown to produce cyclopropanes with high diastereoselectivity. unimi.it

Determination of Absolute Configuration and Relative Stereochemistry

Once a chiral 1-nitro-2-phenylcyclopropane derivative has been synthesized, determining its absolute and relative stereochemistry is essential. The absolute configuration refers to the actual 3D arrangement of atoms in space, typically assigned as (R) or (S), while the relative configuration describes the orientation of substituents relative to each other (cis or trans). ox.ac.ukucalgary.calibretexts.org

Methods for Determining Stereochemistry:

| Method | Description | Application |

| X-ray Crystallography | Provides a definitive 3D structure of a crystalline compound, allowing for the unambiguous assignment of both absolute and relative configuration. ox.ac.uk | Used to establish the structure of key intermediates and final products, such as the adduct of diethyl malonate to a β-arylethenesulfonyl fluoride. nih.gov |

| NMR Spectroscopy | Nuclear Overhauser Effect (NOE) experiments can determine the relative stereochemistry by identifying protons that are close in space. Coupling constants (J-values) can also provide information about the dihedral angles between protons, aiding in the assignment of cis or trans isomers. nih.gov | Extensive NMR analyses have been used to support the relative and absolute stereochemistry of complex natural products containing cyclopropane rings. researchgate.net |

| Chiral High-Performance Liquid Chromatography (HPLC) | Can be used to separate enantiomers and determine the enantiomeric excess (ee) of a chiral sample. By comparing the retention time with a known standard, the absolute configuration can sometimes be inferred. acs.org | Used to determine the ee of products from stereospecific reactions. acs.org |

| Chemical Correlation | Involves converting the compound of unknown stereochemistry into a compound of known configuration through a series of stereochemically defined reactions. ucalgary.ca This method establishes the relative configuration between the two compounds. ucalgary.ca | |

| Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) | These techniques measure the interaction of the chiral molecule with plane-polarized light as a function of wavelength. The resulting spectra can be used to determine the absolute configuration by applying empirical rules like the octant rule for ketones. ox.ac.uk |

Influence of Substituents on Stereoselectivity

The electronic and steric properties of substituents on both the aromatic ring and the cyclopropane precursor play a significant role in directing the stereochemical outcome of the cyclopropanation reaction.

Electron-donating or electron-withdrawing groups on the phenyl ring can influence the reactivity of the alkene and the stability of any charged intermediates, thereby affecting the stereoselectivity. mdpi.com For instance, in certain reactions, the presence of electron-donating groups on the arylalkyne leads to higher yields of the cyclized product. mdpi.com

The steric bulk of substituents is a major factor in controlling diastereoselectivity. researchgate.net Larger groups will favor approaches that minimize steric interactions, often leading to the formation of the trans isomer. In the asymmetric conjugate addition of malonates to nitroalkenes, the steric bulk of the catalyst and substrate can influence the approach of the nucleophile, leading to a specific enantiomer. nih.gov

In some cases, specific functional groups can act as directing groups, coordinating to a catalyst and guiding the reaction to occur on a particular face of the molecule. For example, the nitro group itself can interact with a catalyst via hydrogen bonding, influencing the stereochemical outcome. mdpi.com

Stereospecific Transformations

Stereospecific reactions are those in which different stereoisomers of the starting material react to give different stereoisomers of the product. In the context of 1-nitro-2-phenylcyclopropane, this means that a specific stereoisomer of the cyclopropane can be converted into a product with a predictable stereochemistry.

Ring-opening reactions of donor-acceptor cyclopropanes, such as 1-nitro-2-phenylcyclopropane, can proceed with a high degree of stereospecificity. For example, the ring-opening 1,3-chlorosulfenation of an enantioenriched phenyl-substituted cyclopropane was shown to be highly stereospecific, proceeding with near-complete inversion of configuration at one stereocenter. acs.org This allows for the transfer of the stereochemical information from the cyclopropane to the resulting acyclic product.

Similarly, rearrangements of cyclopropyl (B3062369) derivatives can also be stereospecific. The Cloke-Wilson rearrangement, for example, can proceed with a defined stereochemical course, allowing for the synthesis of five-membered heterocycles with predictable stereochemistry from cyclopropyl precursors. rsc.org

The ability to perform stereospecific transformations on 1-nitro-2-phenylcyclopropane and its derivatives is crucial for their use as building blocks in the synthesis of complex, stereochemically defined molecules.

Transition State Models Governing Stereochemical Outcomes (e.g., W-shaped transition states)

The stereochemical outcome of many cyclopropanation reactions can be rationalized by considering the geometry of the transition state. One commonly invoked model is the "W-shaped" or "gauche" transition state for 1,3-elimination reactions leading to cyclopropane formation. nih.govnih.govacs.org

In this model, the reacting centers are arranged in a "W" conformation to allow for a backside attack, leading to inversion of configuration at both the carbon bearing the leaving group and the carbon bearing the metal. nsf.gov This type of transition state has been proposed to explain the stereochemical results observed in various metal-mediated cyclopropanations, including those involving zirconium, titanium, and gold complexes. nih.govnsf.gov For example, the reaction of a (γ-methoxy)alkyl gold(I) complex with a Lewis acid to form a cyclopropane is consistent with a W-shaped transition state, as evidenced by stereochemical analysis showing inversion at both the α and γ carbons. nsf.gov

Alternative transition state models, such as those involving metallacyclobutane intermediates, have also been considered. acs.org However, in many cases, the observed stereochemistry, particularly the inversion of configuration, is more consistent with the W-shaped transition state model. acs.org The preference for a W-shaped transition state can often be attributed to minimizing steric interactions between bulky substituents in the transition state structure. acs.org

Understanding these transition state models is crucial for predicting and controlling the stereoselectivity of cyclopropanation reactions, enabling the rational design of synthetic routes to stereochemically pure 1-nitro-2-phenylcyclopropane derivatives.

Computational Studies on 1 Nitro 2 Phenylcyclopropane Systems

Quantum-Chemical Calculations (e.g., MNDO method)

Quantum-chemical calculations, including semi-empirical methods like the Modified Neglect of Diatomic Overlap (MNDO), have been utilized to study various aspects of cyclopropane (B1198618) derivatives. These methods, while less computationally expensive than ab initio techniques, can provide valuable qualitative and quantitative information about molecular geometries, electronic properties, and reaction energetics. For instance, the MNDO method has been specifically applied to calculate the properties of molecules containing cyclopropyl (B3062369) groups, such as α-cyclopropyl-p-isopropylstyrene and phenylcyclopropane.

Density Functional Theory (DFT) has also been widely used to investigate related systems. For example, DFT calculations at the B3LYP/6-31G(d) level have been used to understand the electronic effects of substituents on the cyclopropane ring strain and to predict activation barriers for ring-opening reactions. Such calculations are crucial for understanding the stability and reactivity of these strained molecules.

Theoretical Investigations of Cyclopropane Ring Electronic Structure and Strain

The unique electronic structure of the cyclopropane ring, characterized by bent bonds and significant ring strain (approximately 27 kcal/mol), is a central theme in theoretical studies. The bonding in cyclopropane cannot be described by simple sp³ hybridization, leading to models like the Coulson-Moffitt and Walsh models, which describe the increased p-character of the C-C bonds and the presence of "banana bonds". This high ring strain provides a thermodynamic driving force for many reactions involving cyclopropanes.

Theoretical studies have explored how substituents, such as the nitro and phenyl groups in 1-nitro-2-phenylcyclopropane, modulate the electronic structure and strain of the ring. Donor-acceptor cyclopropanes, like 1-nitro-2-phenylcyclopropane, are particularly interesting. The presence of both an electron-donating group (phenyl) and an electron-withdrawing group (nitro) influences the stability and reactivity of the cyclopropane ring, often leading to specific bond weakening and facilitating ring-opening reactions. Computational methods like DFT can be used to assess the torsional effects of the phenyl group and model the electronic interactions within the molecule.

Mechanistic Studies of Reaction Pathways

Computational studies have been instrumental in mapping the potential energy surfaces of reactions involving 1-nitro-2-phenylcyclopropane and related donor-acceptor cyclopropanes. These studies help to elucidate complex reaction mechanisms, identify key intermediates and transition states, and understand the factors that control reaction outcomes.

In donor-acceptor cyclopropanes, the interaction between the orbitals of the cyclopropane ring and the substituent groups is a key factor in determining reactivity. Theoretical studies suggest that these processes involve the interaction of the 3e' orbital of the cyclopropane ring with the low-lying unoccupied orbital of the π-acceptor substituent, such as the nitro group. This interaction leads to a weakening and lengthening of the vicinal (C1-C2) bonds of the cyclopropane ring, which can ultimately lead to bond heterolysis and ring-opening. Conversely, strong σ-acceptor groups are predicted to interact with the cyclopropane 1e" orbital, leading to a lengthening and weakening of the distal (C2-C3) bond.

The table below summarizes the calculated bond lengths and natural atomic orbital bond orders for a related cyclopropane cation, illustrating the concept of bond weakening.

| Bond | Estimated Bond Length (Å) | Natural Atomic Orbital Bond Order |

| C1-C2 | 1.502 | 0.828 |

| C1-C3 | 1.483 | 0.830 |

| C2-C3 | 1.510 | 0.817 |

| Data for cation 8 from a study on dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl. |

Transition state theory is a cornerstone of mechanistic studies, and computational chemistry allows for the detailed analysis of transition state structures and energies. For the formation of cyclopropanes, computational methods can model the transition states of various cyclopropanation reactions, such as those involving carbenes or Michael-initiated ring closure (MIRC) processes.

For ring-opening reactions, which are characteristic of donor-acceptor cyclopropanes, transition state analysis can predict the preferred reaction pathway. For example, in the acid-promoted ring opening of a substituted phenylcyclopropane, calculations showed that the transition state leading to cleavage of the distal (C2-C3) bond was 6.5 kcal/mol more stable than the transition state for vicinal (C1-C2) bond cleavage, making the former the kinetically preferred path. The activation barrier for ring-opening reactions can be significant, with calculations for some systems predicting barriers as high as 36.9 kcal/mol.

The following table presents calculated relative free energies for the ring-opening of a related cyclopropane system, highlighting the energetic preference for one pathway over another.

| Species | Relative Free Energy (kcal/mol) |

| Monocation 8 | 0.0 |

| Transition State 10 (Vic |

Applications of 1 Nitro 2 Phenylcyclopropane As a Synthetic Building Block

Precursor for Complex Organic Molecules

The unique structural and electronic properties of 1-nitro-2-phenylcyclopropane make it an important starting material for the synthesis of complex organic molecules. researchgate.net The high ring strain (approximately 28 kcal/mol) and the presence of the activating nitro group render the cyclopropane (B1198618) ring susceptible to cleavage, providing a pathway to more elaborate molecular scaffolds. This reactivity is harnessed in various synthetic strategies to construct molecules that are otherwise challenging to access. researchgate.net

For instance, the ring-opening of nitrocyclopropanes can be chemoselectively controlled. Under heterocyclic carbene catalysis, 1-formyl-2-nitrocyclopropanes undergo ring-opening to produce γ-nitromethylesters. rsc.orgrsc.org Specifically, the reaction of a 1-formyl-2-nitrocyclopropane with methanol (B129727) in the presence of a base like DIPEA and a thiazolium chloride catalyst yields the corresponding methyl 3-nitro-3-phenylpropanoate. rsc.org This product serves as a direct precursor to the anxiolytic drug Phenibut (3-amino-3-phenylpropanoic acid). rsc.org

The versatility of the nitro group itself, which can be transformed into various other functionalities such as amines and carbonyls, further enhances the role of 1-nitro-2-phenylcyclopropane as a foundational element in multistep syntheses. nih.govresearchgate.net

Synthesis of Heterocyclic Compounds via Ring Opening and Expansion

The strained ring of 1-nitro-2-phenylcyclopropane is prone to cleavage, a characteristic that has been extensively exploited for the synthesis of various heterocyclic compounds. nih.govthieme-connect.com These reactions often proceed through a nucleophilic attack on the cyclopropane ring, leading to a linear intermediate that can subsequently cyclize.

Key transformations include:

Ring Opening with Amines : The reaction of nitrocyclopropanes with amines, often catalyzed by Lewis acids like nickel(II) perchlorate (B79767), results in the SN2-like opening of the cyclopropane ring. thieme-connect.com This process yields γ-amino-α-nitro compounds, which are valuable linear precursors for nitrogen-containing heterocycles. thieme-connect.com For example, 2-aryl-1-nitrocyclopropane-1-carboxylates react with aniline (B41778) derivatives and secondary cyclic amines to form α-nitro-γ-aminobutanoates in good yields. thieme-connect.com

Ring Expansion to Larger Heterocycles : Under specific conditions, nitrocyclopropanes can undergo ring expansion. For instance, heating or acid treatment can convert them into isoxazoline (B3343090) N-oxides. arkat-usa.org

Formation of Pyrrolidines : The reaction of donor-acceptor cyclopropanes with N-nucleophiles can lead to the formation of pyrrolidine-2-thiones in a single step. researchgate.net

Domino Reactions : Ring-opening of a cyclopropane can initiate a cascade of reactions. For example, a cyclopropane can be opened with an azide, followed by a Staudinger reduction and condensation to form complex scaffolds like pyrrolines. researchgate.net

These ring-opening and expansion strategies showcase the utility of 1-nitro-2-phenylcyclopropane in constructing diverse heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds. nih.govmdpi.comrsc.orgrsc.org

Building Block for Cyclopropane Amino Acids and Amines

1-Nitro-2-phenylcyclopropane and its derivatives are crucial intermediates for synthesizing cyclopropane amino acids and amines, which are valuable in medicinal chemistry due to their conformational rigidity. nih.gov The primary transformation involves the reduction of the nitro group to an amine.

A common method for this conversion is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or reduction with metals in acidic media, such as zinc powder in the presence of hydrochloric acid. arkat-usa.orgnih.gov For example, nitrocyclopropane (B1651597) carboxylates can be reduced to the corresponding α-amino esters in yields ranging from 54-99% using a zinc/HCl system. nih.gov A "one-pot" procedure that combines the cyclopropanation step with the subsequent reduction of the nitro group has also been developed, streamlining the synthesis of these valuable compounds. nih.gov

The resulting cyclopropylamines and amino acids are important pharmacophores. The rigid cyclopropane scaffold restricts conformational freedom, which can lead to enhanced binding affinity and selectivity for biological targets.

Table 1: Synthesis of Cyclopropane α-Amino Esters from Nitrocyclopropane Carboxylates nih.gov

| Substrate (Nitrocyclopropane Carboxylate) | Product (Cyclopropane α-Amino Ester) | Yield (%) |

|---|---|---|

| Ethyl 1-nitro-2-phenylcyclopropane-1-carboxylate | Ethyl 1-amino-2-phenylcyclopropane-1-carboxylate | High |

| Methyl 1-nitro-2-butylcyclopropane-1-carboxylate | Methyl 1-amino-2-butylcyclopropane-1-carboxylate | 85 |

| Ethyl 1-nitro-2-styrylcyclopropane-1-carboxylate | Ethyl 1-amino-2-styrylcyclopropane-1-carboxylate | 75 |

Note: This table is illustrative of the general reaction and yields reported in the literature.

Intermediate in the Formation of Functionalized Organic Molecules

The strategic placement of the nitro and phenyl groups on the cyclopropane ring makes 1-nitro-2-phenylcyclopropane a versatile intermediate for introducing a variety of functional groups into organic molecules. nih.govmdpi.com The nitro group is not only a powerful activating group but also a synthetic handle that can be converted into numerous other functionalities. researchgate.netnih.gov

Key functionalization strategies include:

Conversion of the Nitro Group : The nitro group can be readily reduced to an amine, as discussed previously, or converted to a carbonyl group via the Nef reaction. This flexibility allows for the creation of ketones, aldehydes, and carboxylic acids.

Nucleophilic Substitution : The electron-withdrawing nature of the nitro group facilitates nucleophilic substitution reactions where the nitro group is displaced. This has been observed in related nitro-aromatic systems, allowing for the introduction of phenoxy, ether, and thioether moieties. mdpi.com

Catalytic Hydrogenation : The catalytic hydrogenation of the nitro group in intermediates derived from 1-nitro-2-phenylcyclopropane is a key step in synthesizing more complex molecules, such as inhibitors of O-acetylserine sulfhydrylase, where the resulting amine is further functionalized. nih.govtandfonline.com

Oxidative Cyclization : Michael adducts formed from nitroolefins (precursors to nitrocyclopropanes) can undergo iodobenzene-catalyzed oxidative cyclization to yield highly functionalized cyclopropanes, demonstrating another pathway to complex structures. organic-chemistry.org

The ability to selectively modify the nitro group while retaining or reacting the cyclopropane ring allows chemists to use 1-nitro-2-phenylcyclopropane as a linchpin in the assembly of diverse and functionalized organic molecules. rsc.orgarkat-usa.org

Q & A

Basic: What are the established synthetic routes for 1-nitro-2-phenylcyclopropane, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:

1-Nitro-2-phenylcyclopropane is typically synthesized via cyclopropanation reactions, such as the [2+1] cycloaddition of nitroalkenes with carbenes or transition-metal-catalyzed methods. Key variables include temperature (e.g., cryogenic conditions to stabilize intermediates), solvent polarity (to control reaction kinetics), and catalyst choice (e.g., Rh(II) complexes for enantioselectivity). For example, Shavrin et al. demonstrated that functionalized cyclopropanes require precise stoichiometric ratios of diazo compounds and nitroalkenes to minimize side reactions . Characterization via H NMR and X-ray crystallography is critical to confirm stereochemistry, as minor changes in reaction conditions can lead to diastereomer formation .

Advanced: How can computational modeling predict the regioselectivity of 1-nitro-2-phenylcyclopropane in ring-opening reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) are used to model transition states and activation energies for ring-opening pathways. The nitro group’s electron-withdrawing effect directs ring-opening toward the less substituted carbon due to stabilization of partial charges. For example, studies on analogous nitrocyclopropanes show that solvent effects (polar vs. nonpolar) significantly modulate reaction pathways by stabilizing zwitterionic intermediates . Experimental validation via kinetic isotope effects (KIEs) and Hammett plots can resolve discrepancies between computational predictions and empirical results .

Basic: What spectroscopic techniques are essential for characterizing 1-nitro-2-phenylcyclopropane’s purity and structural integrity?

Methodological Answer:

A combination of H/C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS) is standard. The nitro group’s strong IR absorption near 1520 cm (asymmetric NO stretch) confirms its presence, while H NMR coupling constants () between cyclopropane protons (typically 5–10 Hz) verify ring strain and geometry . For purity assessment, HPLC with UV detection (λ~225–304 nm, based on nitroaromatic absorbance) is recommended, with retention times compared against authenticated standards .

Advanced: How do competing mechanistic pathways (e.g., radical vs. polar) influence the reactivity of 1-nitro-2-phenylcyclopropane under photolytic conditions?

Methodological Answer:

Photolysis experiments using UV-vis spectroscopy (e.g., λ=254 nm) can differentiate pathways: radical mechanisms produce diagnostic ESR signals (e.g., nitroxide radicals), while polar pathways yield intermediates detectable via trapping reagents (e.g., dienes for Diels-Alder adducts). For instance, nitrocyclopropanes under UV light often undergo homolytic C–N bond cleavage, generating phenylcyclopropyl radicals, which dimerize or abstract hydrogen . Contrastingly, polar pathways dominate in protic solvents, where nitro group protonation facilitates ring-opening via carbocation intermediates. Kinetic studies (e.g., time-resolved spectroscopy) are critical to resolve competing pathways .

Basic: What are the stability considerations for storing 1-nitro-2-phenylcyclopropane, and how can degradation products be identified?

Methodological Answer:

1-Nitro-2-phenylcyclopropane is sensitive to light, heat, and moisture. Storage at -20°C under inert atmosphere (argon) in amber vials is advised to prevent nitro group reduction or cyclopropane ring-opening. Accelerated stability studies (e.g., 40°C/75% relative humidity) coupled with LC-MS can identify degradation products, such as nitroso derivatives or phenylpropenes. Mass fragmentation patterns (e.g., loss of NO·) and isotopic labeling (e.g., N-nitrogen) help trace degradation pathways .

Advanced: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) elucidate the kinetic isotope effects in 1-nitro-2-phenylcyclopropane’s thermal decomposition?

Methodological Answer:

Synthesize isotopomers (e.g., N-labeled nitro group) via modified Stieglitz rearrangement or nitro group exchange reactions. Thermal decomposition rates are measured using Differential Scanning Calorimetry (DSC) and compared between labeled/unlabeled compounds. KIEs >1 indicate bond cleavage at the labeled position is rate-determining. For example, N labeling in nitrocyclopropanes revealed that C–N bond scission dominates over ring-opening in decomposition, with KIEs ~1.2–1.4 .

Basic: What safety protocols are critical when handling 1-nitro-2-phenylcyclopropane in laboratory settings?

Methodological Answer:

Due to its potential as a precursor to reactive intermediates, use fume hoods, explosion-proof equipment, and personal protective equipment (PPE). Monitor for nitro compound exothermicity using in-situ IR thermography. Emergency protocols should include neutralization of spills with inert adsorbents (e.g., vermiculite) and immediate medical consultation for exposure, referencing SDS guidelines for nitrocyclopropanes .

Advanced: How can contradictions in reported catalytic efficiencies for 1-nitro-2-phenylcyclopropane synthesis be resolved through meta-analysis?

Methodological Answer:

Systematically compare literature data using multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent purity, catalyst lot variability). Replicate key studies under standardized conditions (e.g., identical substrates, inert atmosphere) and apply statistical tests (e.g., ANOVA) to isolate significant factors. For instance, discrepancies in Rh(II) catalyst performance were traced to trace moisture content in solvents, which deactivates catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.